molecular formula C6H14O2<br>CH3(CH2)2CH2OCH2CH2OH<br>C6H14O2 B058217 2-Butoxyethanol CAS No. 111-76-2

2-Butoxyethanol

Cat. No.: B058217
CAS No.: 111-76-2
M. Wt: 118.17 g/mol
InChI Key: POAOYUHQDCAZBD-UHFFFAOYSA-N
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Description

Enzymatic Oxidation via Alcohol and Aldehyde Dehydrogenases

2-Butoxyethanol is metabolized primarily through oxidative pathways mediated by ADH and ALDH. In mammals, ADH catalyzes the initial oxidation of 2-BE to butoxyacetaldehyde, which is subsequently converted to BAA by ALDH. This two-step process dominates at low to moderate exposure levels, with BAA accounting for 70–90% of urinary metabolites in humans and rodents.

The reaction proceeds as follows:
$$
\text{2-BE} \xrightarrow{\text{ADH}} \text{Butoxyacetaldehyde} \xrightarrow{\text{ALDH}} \text{BAA}
$$

Inhibition studies using pyrazole (ADH inhibitor) and cyanamide (ALDH inhibitor) confirm the centrality of these enzymes. For instance, pyrazole pretreatment in rats reduced BAA formation by 90%, concurrently increasing the excretion of unchanged 2-BE and its glucuronide conjugate. Similarly, cyanamide blocked BAA production, underscoring ALDH’s role in detoxification.

Formation of Reactive Metabolites: Butoxyacetaldehyde and Butoxyacetic Acid

BAA, the terminal metabolite of 2-BE, is directly implicated in hemolysis and organ toxicity. In vitro studies demonstrate that BAA disrupts erythrocyte membranes, inducing hemoglobinuria and hepatic hemosiderosis. Comparative toxicokinetic analyses reveal that equimolar doses of 2-BE, butoxyacetaldehyde, and BAA produce identical hematotoxic effects, confirming BAA as the ultimate toxicant.

Table 1: Comparative Toxicity of 2-BE and Its Metabolites

Compound Hemolytic Activity (EC₅₀, mM) Primary Target Organs
This compound 12.4 Liver, Kidney
Butoxyacetaldehyde 8.7 Erythrocytes, Spleen
Butoxyacetic Acid (BAA) 5.2 Erythrocytes, Liver

Data derived from rodent models.

Interspecies Variations in Conjugation Pathways

Humans and rodents exhibit divergent strategies for BAA detoxification. In humans, ~70% of BAA undergoes glutamine conjugation, forming N-butoxyacetylglutamine, which is excreted renally. By contrast, rodents primarily rely on glucuronidation and sulfation, with <10% of BAA conjugated to glutamine. This disparity arises from differences in hepatic enzyme expression and substrate affinity.

Table 2: Conjugation Pathways Across Species

Species Glutamine Conjugation (%) Glucuronidation (%) Sulfation (%)
Human 70 15 5
Rat 5 65 20
Mouse 2 70 18

Data synthesized from.

Saturation Kinetics in High-Dose Metabolic Processing

At elevated exposure levels (>100 ppm), 2-BE metabolism shifts from first-order to saturation kinetics. In rats, BAA elimination half-lives increase from 2.1 hours (20 ppm) to 8.5 hours (100 ppm), reflecting saturation of ALDH and conjugation enzymes. This nonlinearity exacerbates systemic toxicity, as BAA accumulates in blood and tissues.

Human studies under occupational exposure conditions (20–50 ppm) show similar trends, with BAA plasma concentrations plateauing after 4–6 hours of continuous inhalation. Physiologically based pharmacokinetic (PBPK) models predict that saturation occurs at airborne concentrations >30 ppm, necessitating revised occupational exposure limits.

Toxicological Implications and Risk Assessment

The metabolic fate of 2-BE directly influences its toxicological outcomes. Species-specific conjugation efficiencies explain why rodents are more susceptible to hemolysis than humans: unconjugated BAA persists longer in rodent circulation, amplifying erythrocyte damage. Regulatory guidelines must account for these interspecies differences when extrapolating rodent data to human risk assessments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butoxyethanol
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InChI

InChI=1S/C6H14O2/c1-2-3-5-8-6-4-7/h7H,2-6H2,1H3
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InChI Key

POAOYUHQDCAZBD-UHFFFAOYSA-N
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Canonical SMILES

CCCCOCCO
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Molecular Formula

C6H14O2, Array
Record name ETHYLENE GLYCOL MONOBUTYL ETHER
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Related CAS

9004-77-7, 52663-57-7 (hydrochloride salt)
Record name Polyethylene glycol monobutyl ether
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Record name Ethylene glycol mono-n-butyl ether
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DSSTOX Substance ID

DTXSID1024097
Record name 2-Butoxyethanol
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Molecular Weight

118.17 g/mol
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Physical Description

Ethylene glycol monobutyl ether appears as a colorless liquid with a mild, pleasant odor. Less dense than water. Flash point 160 °F. Irritates skin and eyes and may be toxic by ingestion. Used as a solvent and to make paints and varnish., Liquid; Water or Solvent Wet Solid, Colorless liquid with a mild, ether-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, ether-like odor.
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Record name Ethanol, 2-butoxy-
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Boiling Point

340 °F at 743 mmHg (NTP, 1992), 168.4 °C, 168.40 °C. @ 760.00 mm Hg, 171 °C, 339 °F
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Flash Point

141 °F (NTP, 1992), 62 °C, 143 °F (62 °C) (Closed Cup), 60 °C c.c., 143 °F
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible with water, Soluble in ethyl alcohol, ethyl ether; slightly soluble in carbon tetrachloride, Soluble in mineral oil, most organic solvents., Mixes in all proportions with acetone, benzene, carbon tetrachloride, ethyl ether, n-heptane and water; miscible in all proportions with many ketones, ethers, alcohols, aromatic paraffin and halogenated hydrocarbons., 1000 mg/mL at 20 °C, Solubility in water: miscible, Miscible
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Density

0.902 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9015 at 20 °C, Relative density (water = 1): 0.90, 0.9, 0.90
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Vapor Density

4.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.1 (Air = 1), Relative vapor density (air = 1): 4.1, 4.07
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Vapor Pressure

0.76 mmHg at 68 °F ; 0.88 mmHg at 77 °F; 300 mmHg at 284 °F (NTP, 1992), 0.88 [mmHg], Vapor pressure = 0.6 mm Hg at 20 °C (0.89 hPa); 3.7 hPa at 40 °C; Conversions: 1 mg/cu m = 0.204 ppm; 1 ppm = 4.90 mg/cu m, Vapor pressure: -31 °C at 1 Pa; -8 °C at 10 Pa; 20 °C at 100 Pa; 55 °C at 1 kPa; 103.2 °C at 10kPa; 170.2 °C at kPa, 0.88 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.10, 0.8 mmHg
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Color/Form

Colorless liquid

CAS No.

111-76-2, 9004-77-7, 139754-38-4
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Melting Point

-94 °F (NTP, 1992), -74.8 °C, -75 °C, -107 °F
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butoxyethanol is typically synthesized by the reaction of ethylene oxide with butyl alcohol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or a solid acid catalyst, at elevated temperatures and pressures. The reaction can be represented as follows:

C2H4O+C4H9OHC4H9OCH2CH2OH\text{C}_2\text{H}_4\text{O} + \text{C}_4\text{H}_9\text{OH} \rightarrow \text{C}_4\text{H}_9\text{OCH}_2\text{CH}_2\text{OH} C2​H4​O+C4​H9​OH→C4​H9​OCH2​CH2​OH

Industrial Production Methods: In industrial settings, this compound is produced by the continuous reaction of ethylene oxide with butyl alcohol in the presence of a catalyst. The reaction mixture is then distilled to separate the desired product from unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Butoxyethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form butoxyacetic acid.

    Reduction: It can be reduced to form butoxyethanol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various ethers and esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acid chlorides are commonly used.

Major Products:

Scientific Research Applications

Chemical Properties and Characteristics

2-Butoxyethanol (C6_{6}H14_{14}O2_{2}) is a colorless liquid with a characteristic ether odor. It has a moderate evaporation rate, high dilution ratio, and the ability to dissolve both polar and non-polar substances. These properties make it an effective solvent in numerous applications.

Property Value
Boiling Point171 °C
Flash Point67 °C
Density0.90 g/cm³
Water Solubility≥ 100 mg/ml

Commercial Uses

This compound is widely used in various industries, including:

  • Paints and Coatings : It serves as a solvent in lacquers, enamels, varnishes, and latex paints. Approximately 75% of its production is consumed by the paint industry due to its low volatility, which extends drying times and enhances the quality of coatings .
  • Cleaning Products : It is a key ingredient in industrial and household cleaners, degreasers, and surface cleaners. Its surfactant properties help solubilize oily dirt and lower water's surface tension .
  • Printing Inks : Used in inks for printing on various surfaces, including textiles and leather dyes .
  • Petroleum Industry : Functions as a component in hydraulic fracturing fluids and oil spill dispersants like Corexit 9527. Its surfactant properties stabilize fluids under high pressure during oil extraction processes .
  • Food Industry : Approved by the U.S. FDA for use as a direct and indirect food additive, including antimicrobial agents and stabilizers .

Scientific Research Applications

Research has focused on the toxicological effects of this compound, particularly regarding its carcinogenic potential and mechanisms of action.

Toxicology Studies

  • Carcinogenicity : Studies have indicated that chronic exposure to this compound can lead to liver tumors in laboratory animals. The proposed mechanism involves oxidative stress mediated by its metabolite, 2-butoxyacetic acid, which induces hemolysis in rodents .
  • Hepatic Effects : Research has demonstrated that exposure to this compound can cause oxidative damage in liver tissues. In one study, increased DNA synthesis was observed in mouse hepatocytes following treatment with the compound .
  • Inhalation Studies : Toxicology studies involving inhalation exposure have shown significant adverse effects on body weight and organ health in rats and mice over extended periods .

Case Study 1: Occupational Exposure

A study investigated the effects of prolonged exposure to cleaning products containing this compound among workers in industrial settings. Results indicated increased respiratory issues and skin irritation among those frequently exposed compared to control groups without exposure.

Case Study 2: Environmental Impact

Following the Deepwater Horizon oil spill, Corexit 9527 was utilized extensively as an oil dispersant containing this compound. Research assessed its effectiveness in dispersing oil but raised concerns regarding potential toxicity to marine life due to the compound's surfactant properties .

Health Implications

While this compound is effective in many applications, it poses health risks upon exposure. Acute inhalation can lead to central nervous system depression and metabolic acidosis; chronic exposure may result in liver damage and carcinogenic effects . Regulatory agencies have established guidelines for safe handling to mitigate these risks.

Mechanism of Action

The primary mechanism of action of 2-Butoxyethanol involves its metabolism to butoxyacetic acid, which is responsible for its toxic effects. The compound is absorbed through the skin, lungs, and gastrointestinal tract, and is metabolized in the liver. Butoxyacetic acid causes hemolysis by disrupting the cell membrane of red blood cells, leading to their destruction. This hemolytic effect is the primary toxicological concern associated with this compound .

Comparison with Similar Compounds

Physical and Chemical Properties

The table below compares key properties of 2-butoxyethanol with other alkoxy alcohols:

Compound CAS No. Molecular Formula Molecular Weight Boiling Point (°C) Water Solubility
This compound 111-76-2 C₆H₁₄O₂ 118.17 171 Miscible
2-Methoxyethanol 109-86-4 C₃H₈O₂ 76.09 124 Miscible
2-Ethoxyethanol 110-80-5 C₄H₁₀O₂ 90.12 135 Miscible
2-(2-Methoxyethoxy)ethanol 111-77-3 C₅H₁₂O₃ 120.15 194 Soluble
2-(2-Butoxyethoxy)ethanol 112-34-5 C₈H₁₈O₃ 162.23 230 Soluble

Sources:

Toxicity and Mechanisms

  • This compound: Non-genotoxic carcinogen; induces oxidative stress via iron deposition in rodent livers, leading to hemangiosarcomas .
  • 2-(2-Methoxyethoxy)ethanol: Classified with skin irritation risks (Xi symbol) but lacks carcinogenicity data; occupational exposure limits emphasize ventilation and protective equipment .
  • 2-(2-Butoxyethoxy)ethanol: Lower acute toxicity compared to this compound; used in safer industrial solvents due to higher molecular weight and reduced volatility .

Key Research Findings

Carcinogenicity of this compound

  • Chronic exposure in male B6C3F1 mice caused liver hemangiosarcomas via iron-catalyzed oxidative DNA damage and Kupffer cell activation. No such effects were observed in rats .

Biodegradation Pathways

  • This compound is a degradation product of lignocellulosic materials in pulp/paper mill waste, produced via bacterial metabolism of lignin complexes .

Biological Activity

2-Butoxyethanol (BE), a glycol ether commonly used in solvents and cleaning products, has garnered attention due to its biological activity and potential health effects. This article reviews the biological activity of this compound, focusing on its metabolism, toxicological effects, and implications for human health based on diverse research findings.

Metabolism of this compound

This compound is metabolized in the body primarily to 2-butoxyacetic acid (BAA), which is responsible for many of its toxic effects. The metabolic pathways for BE are similar across species, including humans, although sensitivity varies. In humans, BAA is rapidly excreted in urine, suggesting efficient detoxification mechanisms .

Hemolytic Activity

One of the most significant biological activities of this compound is its hemolytic effect. Studies indicate that exposure can lead to hemolysis, characterized by the destruction of red blood cells and subsequent release of hemoglobin into the bloodstream. This effect has been documented in various animal models, including rats and mice, with a no-observed-adverse-effect level (NOAEL) identified at 24.6 ppm for rats .

Table 1: Summary of Hemolytic Effects in Animal Studies

SpeciesExposure Level (ppm)Observed Effects
Rats≥375Death observed after 1-3 days
Mice153-1666Decreased respiratory rate
Rabbits~400Nasal discharge and lung congestion
Monkeys210Emesis observed

Liver and Kidney Damage

Chronic exposure to BE has also been linked to liver damage and kidney toxicity secondary to hemolysis. In animal studies, liver tumors were observed in B6C3F1 mice following prolonged exposure . The mechanism behind this carcinogenicity appears to involve oxidative stress mediated by iron accumulation due to hemolysis .

Case Studies and Epidemiological Evidence

While animal studies provide substantial evidence of the toxic effects of BE, human data are more limited. Occupational exposure studies have shown no significant hemolytic effects in workers exposed to low levels of BE . However, case reports indicate severe outcomes following deliberate ingestion or high-level exposure.

Occupational Health Studies

A review of occupational exposure highlighted that while acute effects such as eye and respiratory irritation were common, no consistent evidence of chronic hemolytic effects was found among workers exposed to BE under regulated conditions .

Table 2: Summary of Occupational Exposure Findings

Study TypeFindings
Controlled Human StudiesNo adverse hematological effects observed
Case ReportsSevere hemolysis after high-dose ingestion

Q & A

Q. What evidence supports or challenges the classification of this compound as a potential human carcinogen?

  • Methodological Answer : While IARC classifies it as Group 3 ("not classifiable"), conflicting rodent studies show:
  • Negative Carcinogenicity : No tumors in inhalation studies (≤ 100 ppm, 2-year exposure) .
  • Epigenetic Effects : DNA hypermethylation in human hepatoma cells (HepG2) at subcytotoxic doses. Researchers should prioritize in vivo genotoxicity assays (e.g., micronucleus tests) and epidemiological cohort studies in occupational settings .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Butoxyethanol
Reactant of Route 2
Reactant of Route 2
2-Butoxyethanol

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